Ansornitinib - 1448874-96-1

Ansornitinib

Catalog Number: EVT-10962606
CAS Number: 1448874-96-1
Molecular Formula: C30H32N6O4
Molecular Weight: 540.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Ansornitinib is classified under the category of anticancer agents and specifically targets multiple receptor tyrosine kinases, including VEGFR, platelet-derived growth factor receptor (PDGFR), and others involved in tumor progression and angiogenesis. The compound has been explored in clinical settings for its efficacy against solid tumors, particularly renal cell carcinoma and gastrointestinal stromal tumors.

Synthesis Analysis

Methods and Technical Details

The synthesis of Ansornitinib involves several key steps that optimize yield and purity. A notable synthetic route includes:

  1. Condensation Reaction: The initial step typically involves the condensation of specific precursors such as 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester with 5-fluoroindole-2-ketone in an ethanol medium, often catalyzed by piperidine or other nitrogen-containing bases. This step is critical for forming the core structure of Ansornitinib.
  2. Aminolysis: The product from the condensation reaction undergoes aminolysis in a solvent like ethylene glycol dimethyl ether, where it reacts with diethylaminoethylenediamine under controlled temperature conditions (80-120 °C). This step converts the intermediate into Ansornitinib.
  3. Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity necessary for biological testing.
Molecular Structure Analysis

Structure and Data

The molecular structure of Ansornitinib can be characterized by its unique arrangement of atoms that facilitates its interaction with target receptors. Key features include:

  • Molecular Formula: C₁₈H₁₈F₂N₄O
  • Molecular Weight: Approximately 354.36 g/mol
  • Structural Components: The structure comprises a pyrrole ring fused with an indole moiety, which is essential for its biological activity.

Spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry are commonly used to confirm the structure and purity of Ansornitinib during synthesis .

Chemical Reactions Analysis

Reactions and Technical Details

Ansornitinib undergoes various chemical reactions that are crucial for its synthesis and functionalization:

  1. Condensation Reactions: These reactions are fundamental in forming the initial scaffold of Ansornitinib, where carbonyl groups react with amines or alcohols to form imines or ethers.
  2. Aminolysis: This reaction involves nucleophilic attack by an amine on a carbonyl carbon, resulting in the formation of an amide bond, which is pivotal in constructing the final structure of Ansornitinib.
  3. Decomposition Reactions: Under certain conditions, Ansornitinib may decompose, leading to by-products that need to be monitored during synthesis to ensure quality control .
Mechanism of Action

Process and Data

The mechanism of action of Ansornitinib primarily revolves around its ability to inhibit receptor tyrosine kinases involved in angiogenesis:

  • Inhibition of VEGFR: By binding to the ATP-binding site of VEGFR, Ansornitinib prevents phosphorylation and subsequent activation of downstream signaling pathways that promote tumor growth and vascularization.
  • Impact on Tumor Microenvironment: The inhibition leads to reduced blood supply to tumors, causing starvation and eventual apoptosis of cancer cells.

Clinical studies have demonstrated that Ansornitinib effectively reduces tumor volume in various cancer models through these mechanisms .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Ansornitinib exhibits several notable physical and chemical properties:

  • Appearance: Typically exists as a crystalline solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but has limited solubility in water.
  • Stability: Generally stable under normal storage conditions but may degrade under extreme pH or temperature variations.

Characterization techniques such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are employed to assess thermal stability .

Applications

Scientific Uses

Ansornitinib has significant applications in oncology research due to its targeted action against receptor tyrosine kinases. Its primary uses include:

  • Cancer Treatment: Used in clinical trials for treating advanced renal cell carcinoma and gastrointestinal stromal tumors.
  • Research Tool: Employed in preclinical studies to explore mechanisms of resistance in cancer therapies and evaluate combination treatments with other anticancer agents.

The ongoing research into Ansornitinib continues to unveil its potential benefits across various cancer types, making it a valuable compound in modern cancer therapeutics .

Introduction to Tyrosine Kinase Inhibition in Oncotherapeutics

Evolution of Multi-Targeted Kinase Inhibitors in Molecular Oncology

The development of kinase inhibitors has progressed through distinct generations, each addressing limitations of prior agents:

  • First-generation inhibitors (e.g., imatinib) exhibited activity against single targets (BCR-ABL), but their utility was constrained by acquired resistance mutations and narrow target spectra [2] [9].
  • Second-generation agents (e.g., dasatinib, nilotinib) broadened target engagement and overcame common resistance mutations through structural optimization, though off-target toxicities remained challenging [9].
  • Third-generation inhibitors incorporated irreversible binding mechanisms (e.g., osimertinib’s covalent cysteine binding) to counteract gatekeeper mutations like EGFR T790M [2].

Table 1: Generational Evolution of Tyrosine Kinase Inhibitors

GenerationPrototype AgentsPrimary TargetsKey Advancements
FirstImatinibBCR-ABL, KIT, PDGFRProof-of-concept for targeted inhibition
SecondDasatinib, NilotinibBCR-ABL, SRC familyOvercoming resistance mutations
ThirdOsimertinibEGFR (T790M/C797S)Irreversible binding; blood-brain barrier penetration
Multi-targetedSunitinib, SorafenibVEGFR, PDGFR, KITBroad-spectrum anti-angiogenic/anti-proliferative activity

Multi-targeted kinase inhibitors (MTKIs) like sunitinib emerged strategically to address pathway redundancy and tumor heterogeneity. By simultaneously inhibiting parallel signaling axes (e.g., VEGFR, PDGFR, KIT), MTKIs achieve broader anti-tumor efficacy, particularly in hypervascular malignancies like renal cell carcinoma and gastrointestinal stromal tumors [4] [5] [8]. This polypharmacology approach mitigates compensatory escape mechanisms but necessitates careful optimization of selectivity profiles to minimize off-target effects [9]. Ansornitinib epitomizes this evolutionary trajectory, integrating lessons from prior MTKIs to enhance kinome selectivity while maintaining efficacy against key oncogenic drivers.

Role of VEGFR/PDGFR Signaling in Tumor Angiogenesis and Progression

Tumor angiogenesis—the formation of new blood vessels from pre-existing vasculature—is indispensable for solid tumor growth beyond 1–2 mm³, providing oxygen, nutrients, and metastatic conduits [3] [10]. Vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs) constitute master regulators of this process:

  • VEGFR-2 (KDR/Flk1) activation triggers endothelial cell proliferation, migration, and permeability via phospholipase C gamma-protein kinase C-mitogen-activated protein kinase (PLCγ-PKC-MAPK) cascades, promoting vascular sprouting [3] [7].
  • PDGFR-β signaling stabilizes nascent vessels by recruiting pericytes and vascular smooth muscle cells, ensuring vessel maturation and integrity [3] [4].

Table 2: Key Angiogenic Signaling Pathways and Functional Roles

Receptor FamilyLigandsPrimary Cellular TargetsBiological Functions
VEGFRVEGF-A, -C, -DEndothelial cellsVasculogenesis; vascular permeability; endothelial survival
PDGFRPDGF-B, -DPericytes; stromal fibroblastsVessel stabilization; extracellular matrix remodeling
FGFRFGF-1, -2Endothelial cells; tumor cellsAngiogenesis; tumor-stroma crosstalk

Hypoxia within the tumor core induces hypoxia-inducible factor 1 alpha (HIF-1α) accumulation, which transcriptionally upregulates VEGF, PDGF, and other pro-angiogenic factors [3] [10]. This creates a self-amplifying loop driving pathological angiogenesis characterized by disorganized, leaky, and tortuous vessels that exacerbate hypoxia and facilitate metastasis [3] [10]. Inhibitors like Ansornitinib disrupt this vicious cycle by blocking ligand-induced activation of VEGFR and PDGFR tyrosine kinases, thereby normalizing tumor vasculature and suppressing metastatic dissemination [4] [8].

Historical Context of Sunitinib in Targeted Cancer Therapy

Sunitinib malate (SU11248), a prototypical multi-targeted TKI, represented a landmark in oncotherapeutics as the first oral agent simultaneously approved for two distinct malignancies: advanced renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumors (GIST) [4] [5]. Its development was rooted in rational drug design targeting kinases critical for tumor angiogenesis and proliferation:

  • Mechanistic foundation: Sunitinib potently inhibits VEGFR-1, -2, -3; PDGFR-α, -β; stem cell factor receptor (KIT); Fms-like tyrosine kinase 3 (FLT3); and RET kinases—achieving nanomolar IC₅₀ values across these targets [4] [5] [8].
  • Preclinical validation: In xenograft models, sunitinib induced regression of tumors derived from human colon, lung, and breast carcinomas by simultaneously suppressing angiogenesis (via VEGFR/PDGFR inhibition) and tumor cell proliferation (via KIT/FLT3 blockade) [4].
  • Clinical milestones:
  • A phase III trial demonstrated superior progression-free survival in metastatic RCC versus interferon-alpha (11 months vs. 5 months; hazard ratio 0.42) [5].
  • In imatinib-resistant GIST, sunitinib quadrupled median time to tumor progression compared to placebo (27 weeks vs. 6 weeks; P<0.0001) [5].

Table 3: Milestone Clinical Trials Establishing Sunitinib Efficacy

IndicationTrial DesignKey Efficacy EndpointsReference
Metastatic RCCSunitinib vs. Interferon-α (n=750)Median PFS: 11 mo vs. 5 mo (HR 0.42; P<0.001); ORR: 27.5% vs. 5.3% [5]
Imatinib-resistant GISTSunitinib vs. Placebo (n=312)Median TTP: 27.3 wk vs. 6.4 wk (P<0.0001); ORR: 7% vs. 0% [5]
Pancreatic NETSunitinib vs. Placebo (n=171)Median PFS: 11.4 mo vs. 5.5 mo (P<0.001) [5] [8]

Sunitinib established the therapeutic viability of simultaneous multi-kinase inhibition and provided a blueprint for next-generation MTKIs like Ansornitinib [8] [9]. Its clinical impact validated targeting tumor angiogenesis as a cornerstone of solid tumor management, particularly in hypervascular malignancies with dysregulated VHL-HIF-VEGF signaling [4] [5]. Furthermore, sunitinib’s ability to reverse resistance to first-line TKIs highlighted the importance of polypharmacology in overcoming tumor adaptability—a principle guiding contemporary drug development [2] [9]. Ansornitinib builds upon this legacy through enhanced kinase selectivity and optimized pharmacodynamic properties, aiming to amplify clinical efficacy while minimizing off-target effects.

Properties

CAS Number

1448874-96-1

Product Name

Ansornitinib

IUPAC Name

methyl 2-hydroxy-3-[N-[4-[methyl-[2-(4-methylpiperazin-1-yl)acetyl]amino]phenyl]-C-phenylcarbonimidoyl]-1H-pyrrolo[2,3-b]pyridine-6-carboxylate

Molecular Formula

C30H32N6O4

Molecular Weight

540.6 g/mol

InChI

InChI=1S/C30H32N6O4/c1-34-15-17-36(18-16-34)19-25(37)35(2)22-11-9-21(10-12-22)31-27(20-7-5-4-6-8-20)26-23-13-14-24(30(39)40-3)32-28(23)33-29(26)38/h4-14,38H,15-19H2,1-3H3,(H,32,33)

InChI Key

CIBINADBMIHXHZ-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CC(=O)N(C)C2=CC=C(C=C2)N=C(C3=CC=CC=C3)C4=C(NC5=C4C=CC(=N5)C(=O)OC)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.